6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i2D2,4D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPTNNCGDAGEJ-JIKIKKOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCl)C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 1 Hexyl 3,3,4,4,5,5 D6 Alcohol
Strategies for Deuterium (B1214612) Incorporation in Alcohols
Deuterium-labeled compounds are of significant interest in various scientific fields, particularly in pharmaceutical research and development. The replacement of hydrogen with its heavier, stable isotope, deuterium, can alter the pharmacokinetic and metabolic profiles of drug molecules, potentially leading to improved therapeutic properties. This has driven the development of diverse methodologies for the selective incorporation of deuterium into organic molecules, including alcohols.
Direct Deuteration via Hydrogen/Deuterium Exchange Reactions
Direct C-H bond activation followed by hydrogen/deuterium (H/D) exchange is a powerful strategy for introducing deuterium into organic molecules. This method avoids the often lengthy and complex de novo synthesis of labeled compounds from simple deuterated building blocks.
A variety of transition metal complexes have been shown to catalyze the direct H/D exchange of C-H bonds in alcohols with a suitable deuterium source. These catalysts operate through various mechanisms, often involving the reversible activation of C-H bonds.
Iridium Complexes: Iridium-based catalysts, such as robust iridium–bipyridonate complexes, have been reported for the α-selective H/D isotope exchange of alcohols. nih.govrsc.org These reactions can proceed under basic or neutral conditions and demonstrate high chemoselectivity, tolerating various functional groups. nih.govrsc.org The mechanism is believed to involve the dehydrogenation of the alcohol to a carbonyl intermediate, followed by the exchange of the iridium-hydride with deuterium from the deuterium source, and subsequent deuteration of the carbonyl intermediate to yield the α-deuterated alcohol. nih.gov
Ruthenium Complexes: Ruthenium catalysts, for instance, those based on [(p-cymene)RuCl₂]₂, have been utilized for the regioselective deuteration of alcohols. nih.gov Interestingly, some ruthenium systems can direct deuteration to the β-carbon position. nih.gov This occurs through a sequence of oxidation of the alcohol to a carbonyl compound, base-catalyzed deuteration at the α-position of the carbonyl (which corresponds to the β-position of the original alcohol), and subsequent reduction of the deuterated carbonyl back to the alcohol. nih.gov
Iron and Manganese Complexes: Earth-abundant and cost-effective metals like iron and manganese have also been developed as catalysts for the H/D exchange of alcohols. rsc.orgacs.org Pincer-type complexes of these metals have shown high efficiency. Depending on the metal, different selectivities can be achieved; for example, iron pincer complexes can selectively deuterate the α-position of primary alcohols, while manganese analogues can lead to deuteration at both the α and β positions. rsc.org
A summary of representative metal catalysts for H/D exchange in alcohols is presented in Table 1.
Table 1: Selected Metal-Catalyzed H/D Exchange Reactions for Alcohols
| Catalyst System | Selectivity | Deuterium Source | Reference |
|---|---|---|---|
| Iridium(III)-bipyridonate | α-position | D₂O | nih.govrsc.org |
| [(p-cymene)RuCl₂]₂/ethanolamine/KOH | β-position | D₂O | nih.gov |
| Iron pincer complex | α-position | D₂O | rsc.org |
| Manganese pincer complex | α and β-positions | D₂O | rsc.org |
A significant challenge in direct H/D exchange reactions is controlling the exact position of deuterium incorporation (regioselectivity). acs.org For a molecule like 6-chloro-1-hexanol (B31631), the directing influence of the hydroxyl and chloro groups, as well as the inherent reactivity of different C-H bonds, makes achieving deuteration specifically at the 3, 3, 4, 4, 5, and 5 positions highly improbable with current direct exchange methods. Most reported methods for alcohols show a strong preference for deuteration at the α-position (the carbon bearing the hydroxyl group) and sometimes the β-position. nih.govrsc.orgnih.govrsc.org Deuteration of the more remote C-H bonds in the alkyl chain without affecting the more activated positions is generally not feasible. Consequently, for a specific and distant labeling pattern as required for 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol, this strategy is not practical.
The most common and economically viable source of deuterium for these exchange reactions is deuterium oxide (D₂O), which can often also serve as the solvent. nih.govrsc.orgresearchgate.net Deuterium gas (D₂) is another common source, particularly in reactions involving hydrogenation/dehydrogenation cycles on metal surfaces. acs.org The choice of solvent is critical and can influence the efficiency and selectivity of the deuteration process.
Synthesis from Deuterated Precursors
A more targeted and reliable approach to synthesizing molecules with specific isotopic labeling patterns is to build the molecule from smaller, pre-deuterated building blocks. This method offers precise control over the location of the deuterium atoms, making it the preferred strategy for the synthesis of this compound. The general retrosynthetic approach would involve the selective chlorination of a correspondingly deuterated diol, which in turn would be prepared from a suitable deuterated carbonyl compound.
A feasible synthetic route to this compound begins with a deuterated C6 dicarboxylic acid, specifically a deuterated version of adipic acid. Commercially available adipic acid-d10 can serve as a starting point. sigmaaldrich.com
The key steps in this proposed synthesis are:
Reduction of a Deuterated Adipic Acid Derivative: Adipic acid or its esters can be reduced to 1,6-hexanediol (B165255). This is a well-established industrial process. wikipedia.org For the synthesis of the target molecule, a precursor such as adipic acid-d8 (deuterated at the C2, C3, C4, and C5 positions) would be ideal. The reduction of the carboxylic acid groups can be achieved via catalytic hydrogenation under high pressure and temperature using catalysts such as copper chromite or ruthenium-based systems. google.comrsc.orgwipo.int Laboratory-scale reductions can be performed using reagents like lithium aluminum hydride, although this is less practical for larger scales. wikipedia.org The reduction of a suitably deuterated adipic acid would yield 1,6-hexanediol-d6 (specifically hexane-3,3,4,4,5,5-d6-1,6-diol).
Selective Monochlorination of the Deuterated Diol: The final step is the selective conversion of one of the hydroxyl groups of the deuterated 1,6-hexanediol to a chloride. A significant challenge in this step is avoiding the formation of the dichloro- and unreacted diol byproducts. Several methods have been reported for the selective monochlorination of 1,6-hexanediol, which are expected to be applicable to its deuterated analogue. A highly efficient method involves the use of cyanuric chloride as the chlorinating agent. This reaction is reported to produce 6-chloro-1-hexanol with high purity (>99%) and yield (>95%) under mild conditions, making it suitable for large-scale production.
A summary of potential methods for the selective chlorination of 1,6-hexanediol is provided in Table 2.
Table 2: Methods for the Selective Monochlorination of 1,6-Hexanediol
| Reagent | Key Features | Reference |
|---|---|---|
| Cyanuric chloride | High yield (>95%) and purity (>99%); mild reaction conditions. | Eureka Patent CN112250917A |
| Concentrated Hydrochloric Acid (HCl) | Classic method, can be performed with or without a catalyst (e.g., cuprous chloride). Yields can be moderate and purification by fractional distillation is often required. | researchgate.net |
Functional Group Transformations of Deuterated Intermediates
The introduction of the alcohol functional group (-OH) at the C1 position, after the deuterium-labeled chain has been established, is a critical step. This typically involves the reduction of a carbonyl group, such as an aldehyde or a carboxylic acid derivative, which already contains the required C3-C5 deuterated segment.
One common strategy is the reduction of a deuterated ester or carboxylic acid. For instance, a precursor like ethyl 6-chloro-3,3,4,4,5,5-d6-hexanoate can be reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). This method effectively converts the ester functional group directly to a primary alcohol.
Alternatively, catalytic methods offer a more selective and often milder route. Iridium-bipyridonate complexes have been shown to catalyze the hydrogen/deuterium exchange of alcohols using deuterium oxide (D₂O) as the deuterium source. rsc.org This type of reaction can selectively deuterate the α-position of an alcohol. rsc.org While this specific catalyst is known for α-deuteration, the principle of using transition metal catalysts (e.g., Ruthenium, Iridium) for H/D exchange with D₂O is a well-established strategy in the synthesis of deuterated compounds. rsc.org Such a method could be adapted to transform a pre-existing 6-chloro-1-hexanol into the desired deuterated product, or more likely, to deuterate a suitable precursor before the final chlorination step. The synthesis of deuterated alcohols is a vital transformation, as these compounds serve as key intermediates for biologically active molecules and as probes for mechanistic studies.
Synthetic Routes to 6-Chloro-1-hexyl Alcohol Backbone
The non-deuterated analog, 6-chloro-1-hexanol, is a bifunctional compound that serves as the structural foundation. Its synthesis is well-documented, with primary methods starting from 1,6-hexanediol.
The most direct route to 6-chloro-1-hexanol is the selective monochlorination of 1,6-hexanediol. researchgate.net A significant challenge in this synthesis is preventing the formation of the dichloro side product, 1,6-dichlorohexane (B1210651). researchgate.net
One established method involves reacting 1,6-hexanediol with concentrated hydrochloric acid. orgsyn.org This reaction often requires prolonged reaction times and can result in modest yields, with a typical procedure reporting a 45-50% yield after purification. orgsyn.org A key difficulty is controlling the reaction to favor the monochlorinated product over the dichloride. researchgate.net
A more efficient and industrially applicable method utilizes cyanuric chloride as the chlorinating agent. patsnap.comchemicalbook.com This process is lauded for its mild reaction conditions and high yields, which can exceed 95% with a product purity of 99% or higher. patsnap.comchemicalbook.com The reaction typically involves the slow, dropwise addition of a cyanuric chloride solution to 1,6-hexanediol at controlled low temperatures (e.g., -5 to 0°C), followed by stirring to complete the reaction. patsnap.comchemicalbook.com
| Reagent | Typical Conditions | Reported Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Concentrated Hydrochloric Acid (HCl) | Aqueous solution, often with a co-solvent like toluene, heated for several hours (e.g., 9 hours at 95°C). orgsyn.org | 45-50%. orgsyn.org | Inexpensive reagents. researchgate.net | Low to moderate yield, formation of 1,6-dichlorohexane byproduct, requires careful fractional distillation. researchgate.netorgsyn.org |
| Cyanuric Chloride | Dissolved in a solvent like DMF or dichloromethane, reacted at low temperatures (-5 to 0°C). patsnap.comchemicalbook.com | >95%. patsnap.comchemicalbook.com | High yield and purity, mild conditions, suitable for large-scale production. patsnap.com | Cyanuric chloride is a more specialized reagent than HCl. |
Beyond the use of hexanediol, other synthetic strategies can produce the 6-chloro-1-hexanol backbone. One such approach involves the oxidation of a suitable precursor. For example, 6-chlorohexanal (B1582999) can be prepared by the TEMPO-catalyzed oxidation of 6-chloro-1-hexanol itself, a reaction that can be reversed through reduction. google.com This implies that a synthetic route could involve creating 6-chlorohexanal from a different starting material and then reducing it to the target alcohol.
Another potential pathway could involve the ring-opening of a cyclic ether, followed by functional group manipulation. While not a primary method for this specific compound, such strategies are fundamental in organic synthesis for creating linear, functionalized alkanes.
Characterization of Synthetic Products for Isotopic Purity and Regiochemistry
Following synthesis, it is imperative to verify the product's structure, specifically the degree and location of deuterium incorporation. rsc.org This is achieved through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
Spectroscopic analysis provides definitive proof of the successful synthesis of this compound. It confirms that the deuterium atoms are present in the correct quantity (isotopic purity) and at the intended positions on the carbon chain (regiochemistry).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio with high accuracy, HRMS can distinguish between molecules that differ only by the presence of isotopes (isotopologs). nih.govresearchgate.net The mass spectrum of the deuterated product will show a molecular ion peak that is approximately 6 mass units higher than its non-deuterated counterpart. The relative abundances of the M, M+1, M+2, etc., peaks are used to calculate the percentage of deuterium enrichment. nih.govalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and the specific sites of deuteration.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated product, the signals corresponding to the protons on carbons 3, 4, and 5 would be absent or significantly diminished. Comparing this spectrum to that of standard 6-chloro-1-hexanol allows for direct verification of deuterium substitution at these positions. The disappearance of a peak upon deuteration is a classic technique for signal assignment. libretexts.org
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org The ²H NMR spectrum will show signals only for the deuterium atoms, providing unambiguous evidence of their presence and chemical environment. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for clear confirmation of the deuteration pattern. wikipedia.orgsigmaaldrich.com It is an ideal method for verifying the effectiveness of deuteration in enriched compounds. wikipedia.org
| Technique | Expected Observation for this compound | Information Gained |
|---|---|---|
| HRMS | Molecular ion peak at m/z corresponding to C₆H₇D₆ClO. Comparison of isotopolog distribution with theoretical values. nih.gov | Confirms overall mass, isotopic enrichment, and purity. nih.govresearchgate.net |
| ¹H NMR | Absence or significant reduction of proton signals for positions C3, C4, and C5. Signals for C1, C2, and C6 protons remain. libretexts.org | Confirms regiochemistry of deuteration. |
| ²H NMR | Presence of signals in the aliphatic region corresponding to the chemical environments of C3-D₂, C4-D₂, and C5-D₂. wikipedia.org | Direct, unambiguous confirmation of deuterium location and successful labeling. wikipedia.orgsigmaaldrich.com |
Advanced Analytical Applications in Chemical Research
Utilization as an Internal Standard in Quantitative Analysis
In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol, are considered the gold standard because their chemical and physical properties are almost identical to their non-labeled counterparts. chromatographyonline.comresearchgate.net This near-identical behavior ensures that the SIL internal standard experiences similar effects as the analyte during extraction, derivatization, and ionization in the mass spectrometer. waters.com
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it provides high selectivity and sensitivity for quantitative analysis. nih.govnih.gov In MS-based quantification, the ratio of the signal from the analyte to the signal from the known concentration of the internal standard is used to determine the analyte's concentration. This ratiometric measurement corrects for variations in sample injection volume, ionization efficiency, and detection. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of ions with very similar nominal masses. youtube.com This capability is essential for distinguishing between the analyte (6-chloro-1-hexanol) and its deuterated internal standard (this compound). While both compounds have the same nominal mass, their exact masses differ due to the mass difference between hydrogen and deuterium (B1214612). HRMS can resolve these small mass differences, allowing for the independent quantification of the analyte and the internal standard, even if they co-elute chromatographically. nih.govresearchgate.net This is crucial for accurate isotopic purity analysis and for monitoring potential hydrogen-deuterium exchange reactions. nih.gov
Table 1: High-Resolution Mass Spectrometry Data for Isotopic Differentiation
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
|---|---|---|
| 6-chloro-1-hexanol (B31631) | C₆H₁₃ClO | 136.0655 |
This table is interactive. You can sort the columns by clicking on the headers.
In mass spectrometry, molecules are ionized and then fragmented into smaller, characteristic ions. The resulting fragmentation pattern is like a fingerprint that aids in structural elucidation. Alcohols typically undergo two main fragmentation pathways: alpha cleavage (breaking the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule). libretexts.orgyoutube.comlibretexts.org
For 6-chloro-1-hexanol, alpha cleavage would result in the loss of a pentyl radical, while dehydration would lead to a fragment with a mass 18 units lower than the molecular ion. The fragmentation of its deuterated analog, this compound, is expected to follow similar pathways. However, the presence of deuterium atoms can sometimes lead to unexpected fragmentation patterns, such as the exchange of hydrogen and deuterium atoms during the fragmentation process. reddit.com This can result in fragment ions with masses that are not immediately predictable from the simple fragmentation of the parent molecule. reddit.comacs.org
Table 2: Predicted Fragmentation Data for 6-chloro-1-hexanol and its Deuterated Analog
| Compound | Fragmentation Pathway | Key Fragment Ion (m/z) |
|---|---|---|
| 6-chloro-1-hexanol | Alpha Cleavage | 31 |
| 6-chloro-1-hexanol | Dehydration (M-18) | 118 |
| This compound | Alpha Cleavage | 31 |
This table is interactive. You can sort the columns by clicking on the headers.
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in pharmaceutical, environmental, and clinical analysis for its ability to analyze non-volatile and thermally labile compounds. nih.govnih.govrsc.org In LC-MS, this compound is added to samples containing 6-chloro-1-hexanol before they are processed and injected into the LC-MS system. The deuterated standard co-elutes with the analyte from the LC column and is detected by the mass spectrometer. By monitoring specific ion transitions for both the analyte and the internal standard, accurate quantification can be achieved, even in complex matrices. epa.gov
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comjmchemsci.com For the analysis of alcohols like 6-chloro-1-hexanol, GC-MS provides excellent separation and identification capabilities. jmchemsci.comscispace.com The use of this compound as an internal standard in GC-MS follows the same principles as in LC-MS. nih.gov It is added to the sample to correct for variations in extraction efficiency and injection volume, ensuring reliable and reproducible quantitative results. rfppl.co.inutah.gov
Role in Overcoming Matrix Effects and Enhancing Analytical Precision
One of the most significant challenges in quantitative analysis, particularly with LC-MS, is the "matrix effect." myadlm.org This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., plasma, urine, soil extract) interfere with the ionization of the analyte, leading to either ion suppression or enhancement. chromatographyonline.comwaters.com This can significantly impact the accuracy and precision of the measurement.
Because a SIL internal standard like this compound has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. chromatographyonline.comnih.gov Therefore, by calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively canceled out, leading to a significant improvement in analytical precision and accuracy. researchgate.netwaters.com
Table 3: Illustrative Data on Matrix Effect Compensation
| Sample | Analyte Response (without IS) | Internal Standard Response | Analyte/IS Ratio | % Ion Suppression |
|---|---|---|---|---|
| Standard in Solvent | 100,000 | 100,000 | 1.00 | 0% |
| Sample in Matrix A | 50,000 | 50,000 | 1.00 | 50% |
This table is interactive and illustrates how the analyte/internal standard ratio remains constant despite significant ion suppression, allowing for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone of chemical analysis, and the presence of deuterium at specific positions within this compound offers unique advantages for structural confirmation and analysis.
Deuterium NMR (²H NMR) serves as a direct method to confirm the successful and specific incorporation of deuterium into a molecule. wikipedia.org Since the natural abundance of deuterium is very low (about 0.016%), a strong signal in the ²H NMR spectrum indicates successful isotopic enrichment. wikipedia.org For this compound, the ²H NMR spectrum would be expected to show signals corresponding to the deuterium atoms on carbons 3, 4, and 5.
The chemical shifts in ²H NMR are equivalent to those in ¹H NMR, allowing for straightforward spectral interpretation. illinois.edu The spectrum is typically acquired in a non-deuterated solvent to avoid large solvent signals. illinois.edudal.ca The presence of distinct peaks in the regions expected for methylene groups confirms that the deuteration occurred at the intended C3, C4, and C5 positions of the hexyl chain.
Table 1: Predicted ²H NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shifts for alkyl chains.
| Position | Predicted Chemical Shift (ppm) | Signal Characteristics |
|---|---|---|
| C3-D₂, C4-D₂, C5-D₂ | ~1.3 - 1.6 | A broad multiplet or overlapping signals confirming deuterium incorporation on the central methylene groups. |
The substitution of hydrogen with deuterium induces noticeable effects in the ¹³C NMR spectrum, which can be used to confirm the location of the isotopic labels. The primary effect is the splitting of the carbon signal into a multiplet due to coupling with deuterium (spin I=1), and the secondary effect is a slight upfield shift in the resonance of the deuterated carbon and, to a lesser extent, adjacent carbons. huji.ac.il This upfield shift is known as a deuterium isotope effect. researchgate.net
For this compound, the signals for carbons C3, C4, and C5 would be most affected. These signals would appear as multiplets and be shifted to a lower chemical shift compared to the non-deuterated 6-chloro-1-hexanol. Smaller, long-range isotope effects might also be observed on the adjacent C2 and C6 carbons. huji.ac.il
Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts for 6-chloro-1-hexanol and its d6-Isotopologue This table illustrates the expected deuterium isotope effects on the carbon chemical shifts. Values for the non-deuterated compound are based on typical values for hexanol derivatives.
| Carbon Position | 6-chloro-1-hexanol (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Expected Isotope Effect |
|---|---|---|---|
| C1 (-CH₂OH) | ~62.5 | ~62.5 | Minimal |
| C2 (-CH₂) | ~32.5 | ~32.4 | Small upfield shift (β-effect) |
| C3 (-CH₂) | ~25.5 | ~25.0 | Significant upfield shift (α-effect) and multiplet splitting |
| C4 (-CH₂) | ~26.5 | ~26.0 | Significant upfield shift (α-effect) and multiplet splitting |
| C5 (-CH₂) | ~32.0 | ~31.5 | Significant upfield shift (α-effect) and multiplet splitting |
| C6 (-CH₂Cl) | ~45.0 | ~44.9 | Small upfield shift (β-effect) |
In ¹H NMR spectroscopy, the most apparent effect of deuteration is the disappearance of signals corresponding to the substituted protons. libretexts.org For this compound, the proton signals for the methylene groups at positions C3, C4, and C5 would be absent from the spectrum.
This selective deuteration simplifies the spectrum, aiding in the assignment of the remaining proton signals. For instance, the signal for the C2 protons, which would be a complex multiplet in the non-deuterated compound due to coupling with both C1 and C3 protons, would be simplified to a triplet by coupling only to the C1 protons. Similarly, the C6 protons would be simplified from a multiplet to a triplet. Adding deuterium oxide (D₂O) can be used to identify the -OH peak, as the labile proton will exchange with deuterium, causing the peak to disappear from the spectrum. libretexts.org
Table 3: Comparison of Predicted ¹H NMR Data for 6-chloro-1-hexanol and its d6-Isotopologue Predicted chemical shifts and splitting patterns are based on known values for similar structures. chemicalbook.comwiredchemist.com
| Position | 6-chloro-1-hexanol (Predicted δ, ppm, Splitting) | This compound (Predicted δ, ppm, Splitting) | Reason for Change |
|---|---|---|---|
| C1 (-CH₂OH) | ~3.65 (t) | ~3.65 (t) | Coupling to C2-H₂ remains |
| C2 (-CH₂) | ~1.58 (m) | ~1.58 (t) | Coupling to C3-D₂ is negligible, simplifies from multiplet to triplet |
| C3, C4, C5 (-CH₂) | ~1.4 (m) | Signal Absent | Protons replaced by deuterium |
| C6 (-CH₂Cl) | ~3.55 (t) | ~3.55 (t) | Coupling to C5-D₂ is negligible, simplifies from multiplet to triplet |
| -OH | Variable (s) | Variable (s) | No change; can be exchanged with D₂O |
Application in Kinetic Isotope Effect (KIE) Studies
The difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is the basis of the Kinetic Isotope Effect (KIE). libretexts.org A C-D bond is stronger and therefore requires more energy to break than a C-H bond. almerja.com Consequently, a reaction where a C-H bond is broken in the rate-determining step will proceed slower when that hydrogen is replaced with deuterium. wikipedia.org This effect, quantified as the ratio of the rate constants (kH/kD), provides invaluable insight into reaction mechanisms. wikipedia.org
By comparing the reaction rate of 6-chloro-1-hexanol with that of this compound, chemists can determine if the cleavage of a C-H bond at positions 3, 4, or 5 is involved in the rate-determining step of a reaction. fiveable.me A significant primary KIE (typically kH/kD > 2) would be observed if a C-H bond at one of these deuterated positions is broken during the slowest step of the reaction. fiveable.me
For example, in a hypothetical E2 elimination reaction where a strong base is used to form an alkene, if the base abstracts a proton from C5 in the rate-determining step, the deuterated compound would react significantly slower. Conversely, if the reaction proceeds via an E1 mechanism where the rate-determining step is the loss of the leaving group (in this case, likely after protonation of the alcohol), a negligible KIE would be expected as no C-H bond is broken in this step.
Table 4: Hypothetical Kinetic Isotope Effects for Reactions of 6-chloro-1-hexanol This table illustrates how KIE values can be used to distinguish between reaction mechanisms.
| Reaction Type | Hypothetical Rate-Determining Step | Expected KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Oxidation at C3 | C-H bond cleavage at C3 | ~2-7 | Confirms C-H bond breaking at C3 is part of the slowest step. acs.org |
| E2 Elimination | C-H bond cleavage at C5 | ~2-7 | Consistent with a concerted E2 mechanism involving C5-H abstraction. libretexts.orgpressbooks.pub |
| Radical Abstraction at C4 | Hydrogen atom abstraction from C4 | > 2 | Indicates C-H bond breaking at C4 is kinetically significant. |
KIE studies are particularly powerful for investigating reactions that involve the transfer of a hydrogen atom, a proton, or a hydride ion. nih.govresearchgate.net The magnitude of the KIE can provide details about the transition state of the hydrogen transfer step.
In the context of this compound, one could study enzymatic or metal-catalyzed oxidation reactions. If the mechanism involves the transfer of a hydrogen from C3, C4, or C5 to a catalytic species in the rate-limiting step, a large KIE would be observed. researchgate.netresearchgate.net For instance, in a metal-catalyzed transfer hydrogenation where the alcohol serves as the hydrogen source, the deuterated compound would react more slowly if the hydrogen is abstracted from the C3, C4, or C5 position. acs.org The magnitude of the KIE can help to distinguish between concerted and stepwise hydrogen transfer pathways and provide evidence for quantum tunneling effects in some cases. princeton.edunih.gov
Tracer Studies in Complex Chemical Systems
Tracer studies are essential for elucidating reaction mechanisms, quantifying metabolic fluxes, and understanding transport phenomena. A deuterated compound like this compound is, in principle, a suitable candidate for such studies due to the presence of stable deuterium labels.
In principle, a deuterated molecule can be introduced into a reaction mixture to track the formation and consumption of transient species or intermediates. By analyzing the isotopic composition of products and intermediates over time, chemists can infer the sequence of bond-making and bond-breaking events that constitute a reaction mechanism. However, no specific studies have been published that utilize this compound for this purpose.
Isotopic tracers are also valuable tools in surface science. They can be used to study the dynamics of adsorption and desorption of molecules on a surface, determine the orientation of adsorbed species, and probe the nature of surface-active sites. While this is a common application for labeled molecules, there is no available research detailing the use of this compound in the study of adsorption or surface chemistry.
Mechanistic and Biosynthetic Pathway Research
Investigating Enzymatic Transformations of Labeled Alcohols (In Vitro Models)
In vitro systems, utilizing purified enzymes or cell fractions, are fundamental to understanding the metabolism of xenobiotics like 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol. These controlled environments allow for the detailed study of specific enzymatic reactions without the complexities of a whole organism.
The primary metabolism of alcohols is predominantly carried out by two major enzyme families: alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP450) enzymes. frontiersin.orgresearchgate.netyoutube.com
Alcohol Dehydrogenase (ADH): ADHs are NAD⁺-dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.orgyoutube.com In the case of this compound, ADH would be expected to oxidize the primary alcohol group at the C-1 position. The presence of deuterium (B1214612) atoms on the carbon atoms adjacent to the hydroxyl group (C-3, C-4, and C-5) is not expected to directly participate in the initial oxidation step at C-1 but can serve as a stable isotopic label to track the molecule and its metabolites. The chlorine atom at the C-6 position makes it a halogenated substrate, a class of compounds known to be metabolized by various enzymatic systems. nih.gov
Cytochrome P450 (CYP450): The CYP450 superfamily of heme-containing monooxygenases plays a crucial role in the metabolism of a wide array of foreign compounds, including halogenated alkanes. nih.govnih.gov These enzymes can catalyze a variety of oxidative reactions. For this compound, CYP450 enzymes could potentially hydroxylate the alkyl chain at various positions, although the primary alcohol is a likely target for oxidation as well. The metabolism of chlorinated compounds by CYP450 can sometimes lead to the formation of reactive intermediates. nih.gov The deuterium labeling in the middle of the hexyl chain provides a way to study potential intramolecular rearrangements or shifts during metabolism.
The metabolism of this compound is expected to proceed primarily through oxidation of the alcohol functional group.
Oxidation Pathway: The initial and most probable metabolic step is the oxidation of the C-1 hydroxyl group to form the corresponding aldehyde, 6-chloro-3,3,4,4,5,5-d6-hexanal. This reaction is catalyzed by ADH or CYP450 enzymes. frontiersin.orgyoutube.com Subsequently, the aldehyde can be further oxidized to a carboxylic acid, 6-chloro-3,3,4,4,5,5-d6-hexanoic acid, by aldehyde dehydrogenases (ALDHs).
Reduction Pathway: While the primary metabolic route for a primary alcohol is oxidation, the reverse reaction, the reduction of an aldehyde back to an alcohol, can also be catalyzed by ADH, depending on the cellular redox state and the specific enzyme isoform. frontiersin.org If the aldehyde metabolite is formed, its potential reduction back to the deuterated alcohol could be studied using in vitro models.
Table 1: Predicted Enzymatic Transformations of this compound
| Substrate | Enzyme(s) | Predicted Primary Product(s) |
| This compound | Alcohol Dehydrogenase (ADH), Cytochrome P450 (CYP450) | 6-chloro-3,3,4,4,5,5-d6-hexanal |
| 6-chloro-3,3,4,4,5,5-d6-hexanal | Aldehyde Dehydrogenase (ALDH) | 6-chloro-3,3,4,4,5,5-d6-hexanoic acid |
The identification of metabolites is crucial for understanding the biotransformation of a compound. In vitro incubations of this compound with liver microsomes or purified enzymes, followed by analysis with techniques like mass spectrometry (MS), would allow for the detection and characterization of its deuterated metabolites. medchemexpress.com
The deuterium labels serve as a unique signature, making it easier to distinguish the compound's metabolites from endogenous molecules in the biological matrix. The primary expected metabolites would be the deuterated aldehyde and carboxylic acid derivatives. Other potential metabolites could arise from hydroxylation at other positions along the carbon chain by CYP450 enzymes, which would also retain the deuterium labels.
Role in Biosynthetic Pathway Elucidation
Isotopically labeled compounds are indispensable for tracing the flow of atoms through complex biosynthetic pathways.
While this compound is a synthetic compound, the principles of using it as a tracer can be applied to understand the biosynthesis of naturally occurring halogenated compounds. nih.govnih.gov If a microorganism were capable of utilizing this deuterated alcohol as a precursor, the deuterium labels would allow researchers to follow the carbon and hydrogen atoms as they are incorporated into more complex molecules. This provides direct evidence for the biosynthetic origin of different parts of a natural product. The stability of the C-D bonds ensures that the labels are retained throughout the metabolic process, providing a clear history of the atoms' journey.
Fundamental Organic Reaction Mechanism Studies
The substitution of hydrogen with deuterium can have a measurable effect on reaction rates, an observation known as the kinetic isotope effect (KIE). This phenomenon is a powerful tool for investigating the mechanisms of chemical and enzymatic reactions.
By comparing the rate of a reaction with the deuterated substrate (this compound) to the rate with the non-deuterated analog (6-chloro-1-hexanol), researchers can infer whether a C-H bond at the labeled position is broken in the rate-determining step of the reaction. For instance, in the ADH-catalyzed oxidation of the alcohol, a primary KIE would not be expected since the deuterium atoms are not on the carbon undergoing oxidation (C-1). However, secondary KIEs could potentially be observed, providing insight into the transition state of the reaction. The presence of the chlorine atom also allows for the study of its influence on reaction mechanisms, such as nucleophilic substitution or elimination reactions.
Computational Chemistry and Theoretical Studies Complementing Deuterium Labeling
While deuterium labeling experiments provide critical empirical data, computational chemistry offers a theoretical framework to interpret these results and build a more complete mechanistic picture. nih.govrsc.org Techniques like Density Functional Theory (DFT) allow researchers to model reaction pathways at the atomic level, calculating the energies of reactants, intermediates, transition states, and products. researchgate.net
For this compound, a computational study would complement the KIE experiments by:
Modeling Proposed Mechanisms: Researchers can map out multiple potential reaction pathways, such as a concerted Sₙ2-type cyclization versus a stepwise mechanism involving a carbocation intermediate.
Calculating Activation Energies: The energy barrier (activation energy) for each proposed pathway can be calculated. The mechanism with the lowest energy barrier is typically the most plausible. researchgate.net
Predicting Theoretical KIEs: By calculating the vibrational frequencies of both the light and heavy isotopologues in their ground states and transition states, a theoretical KIE can be predicted. wikipedia.org
The synergy between experiment and theory is the cornerstone of modern mechanistic investigation. researchgate.net If the experimentally measured KIE from the deuterated alcohol closely matches the theoretical KIE calculated for one of the proposed mechanisms, it provides powerful evidence in favor of that pathway. Discrepancies, on the other hand, can prompt a re-evaluation of the proposed mechanism or the computational model.
| Mechanism Pathway | Description | Experimental KIE (kH/kD) | Predicted KIE (DFT Calculation) | Conclusion |
|---|---|---|---|---|
| Concerted Sₙ2 | The alcohol's oxygen attacks C6 and displaces the chloride in a single, concerted step. | 1.05 | 1.06 | Excellent agreement between experimental and theoretical KIE supports the concerted Sₙ2 mechanism as the most likely pathway. |
| Stepwise (Sₙ1-like) | The C-Cl bond breaks first to form a primary carbocation, which is then rapidly trapped by the alcohol. | 0.98 | Poor agreement suggests this high-energy pathway is unlikely. |
Such combined studies have been successfully used to understand the mechanisms of complex enzymes, including haloalcohol dehalogenases that process substrates structurally related to 6-chloro-1-hexanol (B31631). researchgate.net These studies can reveal subtle details, such as the role of specific amino acid residues in the enzyme's active site that facilitate the reaction. nih.gov
Role As a Precursor in Synthesis of Other Labeled Research Compounds
Synthesis of Deuterated Derivatives and Analogs
The primary alcohol and alkyl chloride functionalities of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol allow it to be readily converted into a wide array of other deuterated derivatives and analogs. These derivatives retain the core d6-labeled hexyl chain, making them suitable for use as internal standards in quantitative mass spectrometry, as tracers in metabolic studies, or as intermediates for further synthesis. bohrium.com
The hydroxyl group can undergo common alcohol reactions such as esterification with carboxylic acids, etherification with alkyl halides, or oxidation to form the corresponding aldehyde or carboxylic acid. guidechem.com The chloro group is a competent leaving group that can be displaced by various nucleophiles in substitution reactions to introduce new functional groups, such as azides, amines, or thiols. For example, it can be converted to its corresponding bromide, which is a more reactive intermediate for subsequent chemical transformations. lookchem.commedchemexpress.comchemicalbook.com The presence of the stable deuterium (B1214612) label ensures that the resulting products are easily distinguishable from their non-labeled counterparts in analytical studies. nih.gov
| Reactant/Reagent | Functional Group Targeted | Reaction Type | Resulting Deuterated Derivative |
|---|---|---|---|
| Acetic Anhydride | -OH | Esterification | 6-chloro-1-hexyl-3,3,4,4,5,5-d6 acetate |
| Sodium Azide (NaN3) | -Cl | Nucleophilic Substitution | 6-azido-1-hexanol-3,3,4,4,5,5-d6 |
| Pyridinium Chlorochromate (PCC) | -OH | Oxidation | 6-chloro-1-hexanal-3,3,4,4,5,5-d6 |
| Sodium Bromide (NaBr) | -Cl | Finkelstein Reaction | 1-bromo-6-chlorohexane-3,3,4,4,5,5-d6 |
| Sodium Methoxide (NaOCH3) | -OH | Williamson Ether Synthesis (as alkoxide) | 6-chloro-1-methoxyhexane-3,3,4,4,5,5-d6 |
Incorporation into Complex Molecular Architectures for Research Purposes
A significant application of this compound is its use as a deuterated linker or spacer to connect different molecular fragments. nih.gov Its linear six-carbon chain and the reactivity of its terminal functional groups allow it to be integrated into larger, more complex molecular architectures, such as novel therapeutic agents, molecular probes, or complex lipids. europa.euresearchgate.net
In the synthesis of a complex molecule, the precursor can be sequentially attached to two different components. For instance, the hydroxyl group can form an ether or ester bond with one molecular entity, and the alkyl chloride can subsequently react with a nucleophilic site on a second entity. This process effectively incorporates the deuterated hexylene chain into the final structure, serving as a metabolically stabilized bridge. This is particularly useful in the design of drugs where a linker's metabolic cleavage is a known issue, or in tracer studies where the fate of the entire molecule or its fragments needs to be monitored. researchgate.netresearchgate.net
| Step | Reactant | Reaction with Precursor | Intermediate/Final Product |
|---|---|---|---|
| 1 | Molecule A-OH (e.g., a phenol) | Ether synthesis at the -Cl position | Molecule A-O-(CH2)2-(CD2)4-CH2-OH |
| 2 | Molecule B-COOH (e.g., a carboxylic acid) | Esterification at the -OH position | Molecule A-O-(CH2)2-(CD2)4-CH2-O-CO-Molecule B |
Development of Labeled Building Blocks for Specialized Applications
In synthetic chemistry, building blocks are relatively simple molecules that serve as foundational units for constructing more complex structures. chemicalbook.com this compound can be converted into a variety of more specialized deuterated building blocks. These second-generation building blocks can be designed with specific functionalities tailored for advanced synthetic applications like bioconjugation or materials science.
For example, the terminal chloride can be replaced by an azide group to yield 6-azido-1-hexanol-d6. The azide can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific conjugation method. Alternatively, oxidation of the alcohol to a carboxylic acid yields 6-chlorohexanoic acid-d6, a deuterated bifunctional linker ready for amide bond formation. The availability of such pre-labeled, functionalized building blocks streamlines the synthesis of deuterated drugs and other research compounds by providing ready-to-use components with high isotopic purity. marketersmedia.com
| Original Precursor | Transformation Reaction | New Deuterated Building Block | Potential Application |
|---|---|---|---|
| This compound | 1. Substitution with NaN3 | 6-azido-1-hexanol-3,3,4,4,5,5-d6 | Click chemistry, bioconjugation |
| This compound | 1. Oxidation of -OH to -COOH | 6-chlorohexanoic acid-3,3,4,4,5,5-d6 | Peptide synthesis, polymer synthesis |
| This compound | 1. Substitution with KCN 2. Hydrolysis of nitrile | 7-chloroheptanoic acid-4,4,5,5,6,6-d6 | Chain-extended linkers for drug delivery |
Future Directions in Research on Deuterated Halogenated Alcohols
Development of Novel and More Efficient Deuteration Methods
The synthesis of selectively deuterated molecules is fundamental to their use in research. While established methods exist, the future lies in developing more efficient, selective, and sustainable deuteration techniques. rsc.org The goal is to move beyond traditional multi-step syntheses, which can be time-consuming and costly, towards more direct and versatile approaches. researchgate.net
Recent breakthroughs have centered on late-stage deuteration, where deuterium (B1214612) is introduced into a complex molecule in the final steps of its synthesis. acs.orgacs.org This is particularly valuable as it avoids the need to develop a new synthetic route from scratch. acs.org Key areas of development include:
Hydrogen Isotope Exchange (HIE): HIE is a powerful method for direct C-H to C-D bond conversion. rsc.org Future research will focus on developing new catalysts that offer greater regioselectivity and functional group tolerance under milder conditions. rsc.orgresearchgate.net Palladium-catalyzed HIE, for instance, has shown promise for the deuteration of various organic molecules, including those with carboxylic acid groups. researchgate.netthieme-connect.com
Photochemical Deuteration: Utilizing light to promote deuteration is an emerging green chemistry approach. rsc.orgrsc.org These methods can often be performed under mild conditions and have been successfully applied to the deuteration of complex molecules, including drug candidates. rsc.orgrsc.org
Biocatalysis: The use of enzymes for deuteration offers high selectivity. researchgate.net Research is expanding the substrate scope and efficiency of biocatalytic methods, using inexpensive deuterium sources like heavy water (D₂O) and clean reductants like hydrogen gas. researchgate.net
Dehalogenative Deuteration: This method involves the replacement of a halogen atom with deuterium, which can be a highly selective process. researchgate.net Advances in electrochemistry using nanoelectrodes are providing new avenues for this type of transformation. researchgate.net
A comparison of emerging deuteration strategies highlights their respective advantages and target applications.
| Deuteration Method | Key Advantages | Primary Deuterium Source | Catalyst/Promoter Examples | Relevant Research Focus |
|---|---|---|---|---|
| Catalytic Hydrogen Isotope Exchange (HIE) | High efficiency for direct C-H activation; applicable to late-stage functionalization. acs.orgrsc.org | D₂O, D₂ Gas | Palladium, Ruthenium, Iridium complexes. researchgate.netthieme-connect.com | Improving regioselectivity and functional group tolerance. thieme-connect.com |
| Photochemical Deuteration | Mild reaction conditions; sustainable energy source. rsc.org | D₂O | Photocatalysts (e.g., eosin (B541160) Y), UV light. rsc.org | Expanding applicability to diverse and complex structures. rsc.org |
| Biocatalytic Deuteration | High stereo- and regioselectivity; environmentally benign. researchgate.net | D₂O | Enzymes (e.g., dehydrogenases). researchgate.net | Overcoming limitations in substrate scope. researchgate.net |
| Dehalogenative Deuteration | Site-specific deuterium incorporation. researchgate.net | D₂O | Electrochemical methods, metal catalysts. researchgate.net | Development of novel electrode materials and catalysts. researchgate.net |
Advanced Spectroscopic Techniques for Characterization
The precise characterization of deuterated compounds is crucial to confirm the location and extent of isotopic labeling. Future research will leverage advancements in spectroscopic techniques to provide more detailed structural and dynamic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for analyzing deuterated molecules. While ¹H NMR is used to observe the disappearance of proton signals upon deuteration, ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming their presence and chemical environment. wikipedia.orgsigmaaldrich.com Future developments will focus on enhancing the sensitivity of ²H NMR, which is inherently lower than ¹H NMR due to the lower natural abundance and smaller magnetic moment of deuterium. wikipedia.orgsigmaaldrich.com Combining ¹H and ²H NMR offers a robust method for accurately determining isotopic abundance. nih.gov Solid-state ²H NMR is particularly valuable for studying the dynamics and orientation of deuterated molecules in materials science applications. acs.org
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the degree of deuteration by measuring the mass shift between the labeled and unlabeled compound. spectroscopyonline.com Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are powerful for studying protein dynamics and conformation by monitoring the rate of deuterium incorporation. nih.govnih.govyoutube.com Future applications will involve more sophisticated data analysis algorithms to deconvolve complex isotopic patterns and extract more precise kinetic information. nih.gov The development of new ionization techniques and mass analyzers with higher resolution and sensitivity will further enhance the characterization of deuterated species. hidenanalytical.com
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy can detect the C-D bond, which has a characteristic vibrational frequency in a relatively "transparent" region of the spectrum (around 2000–2400 cm⁻¹). mdpi.com This makes the C-D bond an excellent vibrational probe. mdpi.com Future work will likely involve using advanced techniques like two-dimensional infrared (2D-IR) spectroscopy to study intramolecular vibrational energy redistribution and intermolecular interactions in deuterated alcohols with greater detail. mdpi.comsapub.org
The following table summarizes the role of these advanced spectroscopic techniques.
| Technique | Information Provided | Key Advantages for Deuterated Compounds | Future Research Direction |
|---|---|---|---|
| ²H NMR Spectroscopy | Direct detection and quantification of deuterium; structural environment of the label. wikipedia.org | Unambiguously confirms deuteration and location. wikipedia.org Provides dynamic information in solid-state. acs.org | Improving sensitivity; new pulse sequences for quantitative analysis. sigmaaldrich.comnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement; determination of isotopic distribution and purity. nih.gov | High sensitivity and accuracy for quantifying deuterium incorporation. clearsynth.com | Advanced algorithms for isotopic pattern analysis; coupling with novel separation techniques. nih.gov |
| Vibrational Spectroscopy (IR/Raman) | Detection of C-D vibrational modes; probing local environment and molecular interactions. mdpi.com | C-D stretch appears in a clear spectral window, acting as a non-perturbative probe. mdpi.com | Application of 2D-IR and other nonlinear techniques to study molecular dynamics. mdpi.com |
Expansion of Mechanistic Studies in Diverse Chemical and Biochemical Systems
Deuterium labeling is a cornerstone of mechanistic chemistry, primarily through the study of the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is the change in reaction rate when a hydrogen atom involved in a rate-determining step is replaced by deuterium. wikipedia.org Because the C-D bond is stronger than the C-H bond, reactions that involve breaking this bond are slower, leading to a KIE greater than 1. researchgate.net
Future research will expand the use of deuterated halogenated alcohols to probe a wider range of reaction mechanisms:
Enzymatic Reactions: Deuterated alcohols are valuable for studying the mechanisms of enzymes like alcohol dehydrogenases. nih.govnih.gov By measuring the KIE, researchers can elucidate the nature of the transition state for hydride transfer. nih.govnih.gov Future studies will likely combine KIE measurements with computational modeling and advanced structural biology techniques to create a more complete picture of enzyme catalysis, including the role of quantum tunneling in hydrogen transfer. wikipedia.orgnih.gov
Atmospheric Chemistry: Halogenated alcohols can be present in the atmosphere, and understanding their degradation pathways is crucial. Using deuterated analogues can help determine the mechanisms of their reactions with atmospheric oxidants like hydroxyl radicals.
Catalysis: In synthetic organic chemistry, deuterated substrates are used to understand the mechanisms of new catalytic reactions. acs.org For example, they can help determine whether a C-H bond is activated in the rate-limiting step of a reaction. acs.org As more complex catalytic systems are developed, deuterated probes will be essential for their optimization.
The table below provides examples of KIE values and their mechanistic implications.
| Reaction Type | Typical KIE (kH/kD) Value | Mechanistic Implication | Example System |
|---|---|---|---|
| Primary KIE | 2 - 10 | C-H bond is broken in the rate-determining step. wikipedia.org | Oxidation of an alcohol by an enzyme like alcohol dehydrogenase. nih.gov |
| Secondary KIE | 0.7 - 1.5 | Isotopically substituted position is not broken but changes hybridization (e.g., sp³ to sp²) in the transition state. wikipedia.org | Sₙ1 reaction at a carbon adjacent to the labeled position. |
| Large KIE | > 10 | Suggests contribution from quantum mechanical tunneling of the hydrogen atom. nih.gov | Some enzymatic proton or hydride transfers. wikipedia.org |
| Inverse KIE | < 1 | The transition state has a stiffer bending vibration than the reactant. | Equilibrium between an aldehyde and its hydrate. |
New Applications as Analytical Standards in Emerging Research Fields
The most common application of compounds like 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is as an internal standard for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS). clearsynth.comaptochem.com Deuterated standards are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte being measured. aptochem.com They co-elute chromatographically and experience similar ionization and matrix effects in the mass spectrometer, allowing for highly accurate correction of signal variability. clearsynth.comaptochem.com
Future research will see the application of deuterated halogenated alcohols and other labeled standards in new and expanding fields:
Metabolomics: This field involves the comprehensive analysis of small molecule metabolites in biological systems. Deuterated standards are critical for accurately quantifying metabolites in complex samples like blood or urine, which is essential for identifying disease biomarkers and understanding metabolic pathways. nih.govnih.gov
Environmental Analysis: The detection and quantification of trace-level pollutants, such as pesticides, industrial byproducts, and pharmaceuticals in water and soil, require highly sensitive and accurate methods. Deuterated standards are used to quantify these emerging contaminants with high confidence. clearsynth.comnih.gov
Pharmaceutical Development: During drug development, deuterated standards are used to quantify drug candidates and their metabolites in pharmacokinetic and toxicokinetic studies. acs.orgnih.gov
Food Science: Analyzing food for contaminants, authenticity, and nutrient content is a growing area where the precision afforded by deuterated internal standards is invaluable.
The unique properties of deuterated internal standards make them indispensable for achieving the accuracy and precision required in these demanding research areas. clearsynth.com
| Emerging Research Field | Role of Deuterated Standards | Specific Advantage | Example Application |
|---|---|---|---|
| Metabolomics | Accurate quantification of endogenous metabolites. nih.gov | Corrects for matrix effects in complex biological samples (e.g., plasma, urine). clearsynth.com | Identifying biomarkers for early disease diagnosis. nih.gov |
| Environmental Science | Trace-level quantification of emerging pollutants. clearsynth.com | Improves accuracy and precision in diverse environmental matrices (water, soil, air). nih.gov | Monitoring for per- and polyfluoroalkyl substances (PFAS) in drinking water. |
| Pharmaceutical Research | Quantification of drugs and their metabolites in biological fluids. acs.org | Essential for robust bioanalytical method validation and pharmacokinetic studies. acs.orgclearsynth.com | Measuring drug concentration over time in a clinical trial. |
| Food Safety and Authenticity | Quantification of contaminants (e.g., pesticides, mycotoxins) and verification of origin. | Provides high-confidence results for regulatory compliance and consumer protection. | Detecting adulteration of honey with sugar syrups. |
Q & A
Q. What are the recommended synthetic pathways for 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol, and how can isotopic purity be ensured during synthesis?
- Methodological Answer : Deuterated alcohols like this compound are typically synthesized via chlorination of precursor alcohols using reagents like thionyl chloride (SOCl₂), followed by deuteration via catalytic exchange or solvent-based methods. For isotopic purity, ensure rigorous exclusion of protic solvents and use deuterated reagents (e.g., D₂O or deuterium gas) in inert atmospheres. Post-synthesis, validate isotopic enrichment using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of proton signals at C3–C5 .
Q. Which analytical techniques are most effective for characterizing structural and isotopic integrity?
- Methodological Answer :
- NMR : Use H-NMR to confirm the absence of protons at C3–C5 (δ ~1.3–1.7 ppm) and C-NMR to verify deuterium-induced isotopic shifts .
- Mass Spectrometry : High-resolution MS (HRMS) quantifies deuterium incorporation by analyzing molecular ion clusters.
- Infrared Spectroscopy (IR) : Monitor O-H/D stretching vibrations (~2500–2600 cm⁻¹ for deuterated alcohols) to assess isotopic substitution .
Q. How should researchers handle and store this compound to prevent degradation or isotopic exchange?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight, deuterated solvent-compatible containers. Avoid exposure to moisture or protic solvents to minimize H/D exchange. Conduct stability studies using accelerated degradation tests (e.g., elevated temperature/humidity) and track isotopic shifts via periodic NMR analysis .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of this compound while minimizing side reactions?
- Methodological Answer : Apply factorial design to evaluate critical variables (e.g., reaction temperature, stoichiometry of SOCl₂, deuteration time). For example, a 2³ factorial design can identify interactions between variables and optimize yield. Post-optimization, validate via response surface methodology (RSM) to refine conditions . Orthogonal design (e.g., Taguchi methods) is also suitable for multi-factor optimization in deuteration steps .
Q. How do deuterium isotopic effects influence the compound’s reactivity in nucleophilic substitution or elimination reactions?
- Methodological Answer : Deuterium’s higher mass reduces zero-point energy, potentially altering reaction kinetics (kinetic isotope effects, KIEs). Compare reaction rates of deuterated vs. non-deuterated analogs in model reactions (e.g., SN2 with NaI/acetone). Use Arrhenius plots to quantify activation energy differences. Computational studies (DFT) can further elucidate transition-state geometries impacted by deuteration .
Q. What statistical approaches resolve contradictions in experimental data, such as inconsistent isotopic enrichment across batches?
- Methodological Answer : Perform Analysis of Variance (ANOVA) to identify batch-specific variables (e.g., reagent purity, humidity). If deuterium loss is observed, use regression analysis to correlate storage conditions (temperature, container type) with isotopic purity. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) assess significance .
Q. How can researchers validate the compound’s role in metabolic or environmental studies, given its deuterated structure?
- Methodological Answer :
- Tracer Studies : Use H-labeled compound in metabolic pathways and track via LC-MS/MS, ensuring correction for natural isotope abundance.
- Environmental Fate : Conduct hydrolysis/photolysis studies under controlled conditions (pH, UV exposure) with deuterium-specific detection (e.g., GC-IRMS) to monitor degradation products .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
